molecular formula C9H14ClNO B3123903 1-(2-Aminoethoxy)-2-methylbenzene hydrochloride CAS No. 313527-94-5

1-(2-Aminoethoxy)-2-methylbenzene hydrochloride

Cat. No. B3123903
CAS RN: 313527-94-5
M. Wt: 187.66 g/mol
InChI Key: YKLDYAJWXJLMRX-UHFFFAOYSA-N
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Description

“1-(2-Aminoethoxy)-2-methylbenzene hydrochloride” is likely an organic compound containing a benzene ring, an aminoethoxy group, and a methyl group. The presence of these functional groups suggests that this compound could participate in a variety of chemical reactions .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through nucleophilic substitution or addition reactions .


Molecular Structure Analysis

The molecular structure of this compound would likely include a benzene ring substituted with a methyl group and an aminoethoxy group. The presence of the hydrochloride indicates that this compound is likely a salt, with the chloride ion balancing the charge of the protonated amine .


Chemical Reactions Analysis

The aminoethoxy group in this compound could potentially participate in a variety of chemical reactions, including reactions with acids, bases, and electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the hydrochloride salt could make this compound soluble in water .

Scientific Research Applications

Synthesis and Evaluation as Potential Anticancer and Antiviral Agents

1-(2-Aminoethoxy)-2-methylbenzene hydrochloride derivatives have been explored in the synthesis of unnatural acyclo thymidine mimics for potential use as anticancer and antiviral agents. Studies found that certain derivatives exhibited weak-to-moderate cytotoxicity against various cancer cell lines, although they were inactive as antiviral agents in broad-spectrum antiviral screening, including against HIV-1, HIV-2, and HSV-1 and HSV-2 (Wang et al., 2000).

Reactions with Chloroalkyl Isocyanates

Reactions involving 1-(2-Aminoethoxy)-2-methylbenzene hydrochloride with chloroalkyl isocyanates have been studied, showing a variety of yields and providing insights into the chemical behavior of this compound in different synthetic pathways (Chern et al., 1990).

Fluorogenic Reagent for α-Dicarbonyl Compounds

The compound's derivatives have been investigated as fluorogenic reagents for α-dicarbonyl compounds, demonstrating high reactivity, selectivity, and sensitivity. This makes it a promising candidate for analytical applications in chemistry, particularly in high-performance liquid chromatography (HPLC) (Hara et al., 1988).

Catalysis and Selective Reduction

It has been used in studies focusing on chemoselective reduction processes, showing potential as a catalyst in various chemical reactions (Siemeling et al., 2003).

Corrosion Inhibition

1-(2-Aminoethoxy)-2-methylbenzene hydrochloride derivatives have been studied for their corrosion inhibition properties, particularly in protecting mild steel in acidic environments. This research holds significance for industrial applications, especially in materials science and engineering (Verma et al., 2015).

Antineoplastic Agents

Research has been conducted on synthesizing derivatives of 1-(2-Aminoethoxy)-2-methylbenzene hydrochloride as potential antineoplastic agents. These studies involve assessing their efficacy in inhibiting cancer cell growth and examining their mechanism of action, especially in the context of tubulin polymerization and binding at the colchicine site (Pettit et al., 2003).

properties

IUPAC Name

2-(2-methylphenoxy)ethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO.ClH/c1-8-4-2-3-5-9(8)11-7-6-10;/h2-5H,6-7,10H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKLDYAJWXJLMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCCN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

313527-94-5
Record name 1-(2-aminoethoxy)-2-methylbenzene hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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